molecular formula C11H13Cl2F3N2O2S B1518713 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride CAS No. 1170080-52-0

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride

Cat. No.: B1518713
CAS No.: 1170080-52-0
M. Wt: 365.2 g/mol
InChI Key: GABIHZZWUQDCJJ-UHFFFAOYSA-N
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Description

“1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride” is a chemical compound with the CAS number 1170080-52-0 . It has a molecular weight of 365.20 and a molecular formula of C11H13Cl2F3N2O2S .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 365.20 and a molecular formula of C11H13Cl2F3N2O2S . Other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Physicochemical Properties and Pharmaceutical Development

The physicochemical properties of compounds related to 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride, such as 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, have been characterized for their potential applications in pharmaceutical development. This includes the study of solid-state forms, hydration and dehydration behaviors, and their implications for pharmaceutical formulation and stability. Such compounds have been explored for their potential as 5-HT6 receptor antagonists, indicating a potential application in the treatment of conditions like obesity (Hugerth et al., 2006).

Molecular Structure and Crystallography

The synthesis and crystal structure of derivatives of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine, such as 1-benzenesulfonyl-4-benzhydryl-piperazine, have been investigated. These studies provide insights into the molecular and crystal structures of such compounds, which are crucial for understanding their chemical behavior and potential pharmaceutical applications (Ananda Kumar et al., 2007).

Carbonic Anhydrase Inhibition

Research has been conducted on sulfonamide derivatives incorporating piperazine, aminoalcohol, and 1,3,5-triazine motifs, showing inhibition of carbonic anhydrase isoforms. This suggests potential applications in developing inhibitors targeting specific isoforms for therapeutic purposes, such as in the treatment of certain cancers or glaucoma (Havránková et al., 2018).

Antimicrobial Applications

Compounds with structures related to 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine have been explored for their antimicrobial properties. The synthesis of novel N-halamine precursors and their application in antimicrobial cellulose demonstrate the potential for these compounds to be used in creating biocidal materials, which could have various applications in healthcare and sanitation (Jiang et al., 2014).

Mechanism of Action

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2S.ClH/c12-9-2-1-8(11(13,14)15)7-10(9)20(18,19)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABIHZZWUQDCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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